molecular formula C15H14N2O5S2 B2656108 ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391225-86-8

ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2656108
CAS RN: 391225-86-8
M. Wt: 366.41
InChI Key: YIIHVDFDVZFOPG-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that contains multiple functional groups, including a nitro group, two thiophene rings, and a carboxylate ester.


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including the compound , find applications as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various sectors, such as oil and gas pipelines, automotive coatings, and metal structures exposed to harsh environments .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are used in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for electronic devices .

Pharmacological Properties

Thiophene-containing compounds exhibit various pharmacological properties, making them relevant in drug discovery and development:

a. Anticancer Activity: Some thiophene derivatives demonstrate anticancer effects. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold to enhance selectivity and efficacy against cancer cells .

b. Anti-Inflammatory Effects: Certain thiophene-based molecules exhibit anti-inflammatory properties. These compounds may serve as leads for developing anti-inflammatory drugs that target specific pathways .

c. Antimicrobial Agents: Thiophenes have antimicrobial activity against bacteria, fungi, and other pathogens. Researchers investigate their use in treating infections and developing new antibiotics .

d. Antihypertensive Properties: Thiophene-containing compounds have been studied for their antihypertensive effects. These molecules may contribute to managing blood pressure and cardiovascular health .

e. Other Biological Activities: Thiophenes also show promise in addressing other health-related conditions, such as anti-atherosclerotic effects. For instance, suprofen (a 2-substituted thiophene) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .

properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-2-22-15(19)12-8-4-3-5-9(8)24-14(12)16-13(18)10-6-7-11(23-10)17(20)21/h6-7H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHVDFDVZFOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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